L-Lysylglycyl-L-tyrosyl-L-valyl-L-aspartic acid

Description

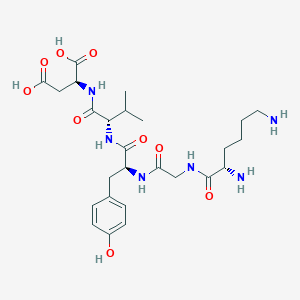

L-Lysylglycyl-L-tyrosyl-L-valyl-L-aspartic acid is a synthetic tetrapeptide with the sequence Lys-Gly-Tyr-Val-Asp. The peptide includes:

- Lysine (Lys): A positively charged residue that may enhance solubility or receptor interactions.

- Glycine (Gly): A flexible residue enabling conformational adaptability.

- Tyrosine (Tyr): Aromatic side chain capable of hydrogen bonding or participating in signaling pathways.

- Valine (Val): Hydrophobic residue contributing to structural stability.

- Aspartic Acid (Asp): Negatively charged residue involved in ionic interactions.

Theoretical molecular weight is approximately 580.64 g/mol (calculated by summing residue masses and subtracting water losses from peptide bonds). This peptide’s compact structure may offer advantages in bioavailability compared to larger peptides, though functional data remain speculative without direct studies.

Properties

CAS No. |

651328-63-1 |

|---|---|

Molecular Formula |

C26H40N6O9 |

Molecular Weight |

580.6 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]butanedioic acid |

InChI |

InChI=1S/C26H40N6O9/c1-14(2)22(25(39)31-19(26(40)41)12-21(35)36)32-24(38)18(11-15-6-8-16(33)9-7-15)30-20(34)13-29-23(37)17(28)5-3-4-10-27/h6-9,14,17-19,22,33H,3-5,10-13,27-28H2,1-2H3,(H,29,37)(H,30,34)(H,31,39)(H,32,38)(H,35,36)(H,40,41)/t17-,18-,19-,22-/m0/s1 |

InChI Key |

COPNSFBVFJSKJO-OZIGNCPNSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CNC(=O)[C@H](CCCCN)N |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C(CCCCN)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysylglycyl-L-tyrosyl-L-valyl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.

Deprotection: Protecting groups on the amino acids are removed to allow further coupling.

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Lysylglycyl-L-tyrosyl-L-valyl-L-aspartic acid can undergo various chemical reactions, including:

Oxidation: The tyrosine residue can be oxidized to form dityrosine.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: N-hydroxysuccinimide (NHS) esters are often used for amino acid substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiols.

Scientific Research Applications

Chemical and Biological Research

Peptide Synthesis and Modification

L-Lysylglycyl-L-tyrosyl-L-valyl-L-aspartic acid serves as a model compound for studying peptide synthesis techniques, particularly solid-phase peptide synthesis (SPPS). Researchers utilize this peptide to explore various chemical modifications that can enhance its properties or introduce new functionalities.

Protein-Protein Interactions

The compound is investigated for its role in mediating protein-protein interactions, which are crucial in numerous biological processes. Its amino acid composition suggests potential interactions with receptors involved in cellular signaling pathways, making it a candidate for further studies in cellular biology.

Therapeutic Applications

Neuroprotective Effects

Research indicates that peptides similar to this compound may exhibit neuroprotective properties. For example, studies have shown that such peptides can protect neuronal cells from apoptosis induced by oxidative stress. This suggests potential applications in treating neurodegenerative diseases or conditions like stroke.

Antioxidant Activity

The presence of tyrosine and aspartic acid in the peptide structure contributes to its antioxidant capabilities. These amino acids can scavenge free radicals, reducing oxidative damage within cells. This activity is particularly relevant in the context of diseases where oxidative stress plays a significant role.

Industrial Applications

Peptide-Based Materials

In industry, this compound is utilized in the development of peptide-based materials. Its unique properties make it suitable for applications in biotechnology and materials science, where peptides are used to create novel biomaterials or drug delivery systems.

Case Study 1: Neuroprotection in Animal Models

A study conducted on animal models subjected to ischemic conditions demonstrated that administration of a peptide similar to this compound significantly reduced neuronal death and improved functional recovery post-ischemia. These findings indicate its potential use in stroke therapy and other neuroprotective strategies.

Case Study 2: Antioxidant Properties In Vitro

In vitro experiments showed that a peptide containing tyrosine and aspartic acid exhibited significant antioxidant activity when exposed to hydrogen peroxide-induced oxidative stress in neuronal cell cultures. The peptide's ability to reduce reactive oxygen species levels was quantified using fluorescence assays, revealing a dose-dependent response.

Chemical Properties and Reactions

This compound can undergo various chemical reactions:

- Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

- Reduction: Disulfide bonds can be reduced to free thiols.

- Substitution: Amino acid residues can be substituted with other functional groups through chemical modifications.

Major Products Formed

- Oxidation: Dityrosine, oxidized tyrosine derivatives.

- Reduction: Free thiols from disulfide bonds.

- Substitution: Modified peptides with functional groups attached to amino acid residues.

Mechanism of Action

The mechanism of action of L-Lysylglycyl-L-tyrosyl-L-valyl-L-aspartic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may interact with cell surface receptors to initiate a cascade of intracellular events, leading to changes in gene expression or cellular behavior.

Comparison with Similar Compounds

Research Implications and Limitations

- Therapeutic Potential: Larger peptides like Rusalatide demonstrate clinical efficacy in tissue repair, but smaller peptides may excel in penetrating cell membranes or avoiding immune detection.

- Biochemical Tools : Modified peptides (e.g., fluorescent tags in ) highlight the importance of synthetic adjustments for specialized applications, which the target compound lacks.

- Knowledge Gaps: Direct studies on the target peptide’s stability, receptor affinity, and bioactivity are needed to validate hypotheses derived from structural analogs.

Biological Activity

L-Lysylglycyl-L-tyrosyl-L-valyl-L-aspartic acid (LGYVA) is a pentapeptide composed of five amino acids: lysine, glycine, tyrosine, valine, and aspartic acid. This compound has garnered attention in biomedical research due to its potential biological activities, particularly in immune modulation and cellular signaling pathways. This article will explore the biological activity of LGYVA, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C26H40N6O9, with a molecular weight of 532.64 g/mol. The structural representation highlights the arrangement of its constituent amino acids, which contributes to its functional properties.

Immune Modulation

Research indicates that peptides similar to LGYVA can modulate immune responses. For instance, certain small peptides derived from immunoglobulin G (IgG) have been shown to enhance T cell activation and promote B cell differentiation leading to antibody production. These peptides do not induce significant B cell proliferation but selectively activate immune responses, suggesting that LGYVA may exhibit similar immunomodulatory effects .

Antioxidant Properties

The antioxidant activity of amino acids such as aspartic acid has been documented in various studies. For example, L-aspartic acid has been shown to stabilize anthocyanins against degradation under oxidative stress conditions, indicating that LGYVA may possess protective effects against oxidative damage due to its aspartic acid component .

Neuroprotective Effects

Tyrosine, another component of LGYVA, is crucial for the synthesis of neurotransmitters such as dopamine and norepinephrine. This suggests potential neuroprotective properties of LGYVA through the modulation of neurotransmitter levels and neuronal signaling pathways.

Table 1: Biological Activities of this compound

Table 2: Stability of Anthocyanins in Presence of Amino Acids

| Amino Acid Group | Degradation Rate (%) | Half-Life (days) |

|---|---|---|

| Control Group | 82.83 ± 1.0 | 2.9964 |

| L-Aspartic Acid | 76.27 ± 0.77 | 3.5114 |

| L-Valine | 75.90 ± 1.21 | 3.4858 |

| L-Proline | 68.97 ± 0.74 | 3.8827 |

Case Study 1: Immune Response Modulation

In a study examining the effects of peptide fragments on immune cells, it was found that specific peptide sequences could enhance the proliferation of T cells and natural killer cells while promoting antibody production in B cells . This suggests that LGYVA may similarly enhance immune function.

Case Study 2: Neuroprotective Potential

A study investigating the role of tyrosine in neuroprotection highlighted its importance in neurotransmitter synthesis and neuronal health . Given that LGYVA contains tyrosine, it may contribute positively to cognitive functions and neuroprotection.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.